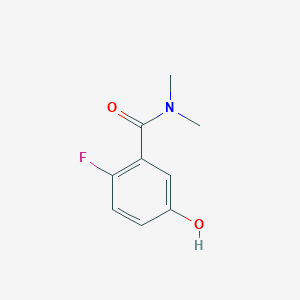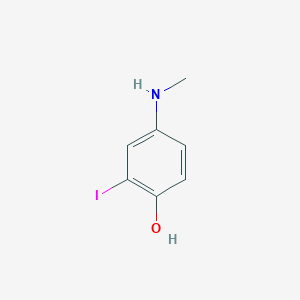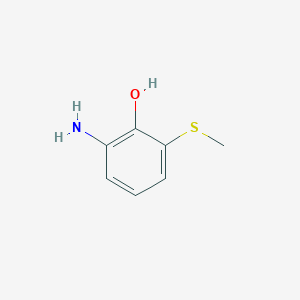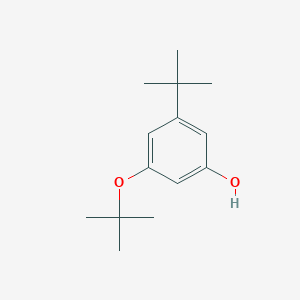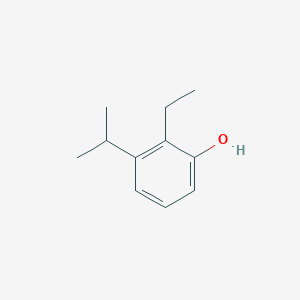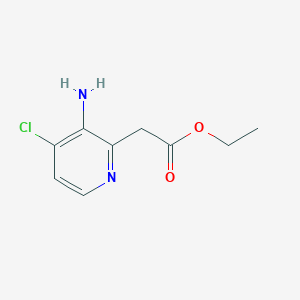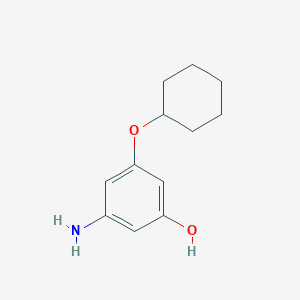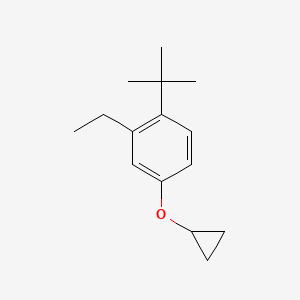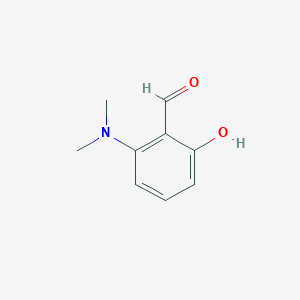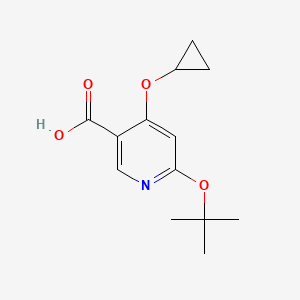
4-Tert-butoxy-2-tert-butylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butoxy-2-tert-butylphenol is an organic compound characterized by the presence of a tert-butoxy group and a tert-butyl group attached to a phenolic ring. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butoxy-2-tert-butylphenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. One common method includes the use of NaOH-treated Hβ zeolite as a catalyst, which enhances the selectivity and yield of the desired product . The reaction is carried out under controlled conditions to ensure high selectivity and minimal by-products.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation processes using phenol and tert-butyl alcohol. The use of zeolite catalysts is preferred due to their efficiency and environmental benefits. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
4-Tert-butoxy-2-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenolic ring.
科学的研究の応用
4-Tert-butoxy-2-tert-butylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
作用機序
The mechanism of action of 4-Tert-butoxy-2-tert-butylphenol involves its interaction with cellular components and biochemical pathways. The compound can disrupt cell membranes and interfere with oxidative stress pathways, leading to cell death in certain microorganisms . Its antioxidant properties help neutralize free radicals, protecting cells from oxidative damage .
類似化合物との比較
Similar Compounds
2,4-Ditert-butylphenol: Known for its antioxidant properties and used in similar applications.
4-Tert-butylphenol: Used in the production of resins and as a stabilizer in various chemical processes.
2-Tert-butyl-4-methylphenol: Another phenolic compound with similar chemical properties and applications.
Uniqueness
4-Tert-butoxy-2-tert-butylphenol is unique due to the presence of both tert-butoxy and tert-butyl groups, which confer enhanced stability and specific chemical reactivity. This makes it particularly valuable in applications requiring high stability and resistance to degradation.
特性
分子式 |
C14H22O2 |
|---|---|
分子量 |
222.32 g/mol |
IUPAC名 |
2-tert-butyl-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)11-9-10(7-8-12(11)15)16-14(4,5)6/h7-9,15H,1-6H3 |
InChIキー |
IHHGGBSHYHADSR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


